molecular formula C11H15NO B8741035 Benzamide, 4-ethyl-N,N-dimethyl-

Benzamide, 4-ethyl-N,N-dimethyl-

Cat. No.: B8741035
M. Wt: 177.24 g/mol
InChI Key: CXAPQNRCIDEHAG-UHFFFAOYSA-N
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Description

Benzamide, 4-ethyl-N,N-dimethyl- (systematic IUPAC name: 4-ethyl-N,N-dimethylbenzamide) is a substituted benzamide derivative characterized by an ethyl group at the para position of the benzene ring and two methyl groups attached to the nitrogen atom of the amide functional group. Substituted benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-ethyl-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h5-8H,4H2,1-3H3

InChI Key

CXAPQNRCIDEHAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents on the benzamide scaffold significantly influence physical properties such as melting point, solubility, and molecular weight. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Evidence
4-Chloro-N,N-dimethylbenzamide 4-Cl, N,N-dimethyl C₉H₁₀ClNO 183.64 Not reported
4-Methoxy-N-(2-phenylethyl)benzamide 4-OCH₃, N-(phenylethyl) C₁₆H₁₇NO₂ 255.32 Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-OCH₃, N-(phenylethyl) C₁₇H₁₉NO₃ 285.34 90
Benzamide, N,N-diethyl-4-methyl 4-CH₃, N,N-diethyl C₁₂H₁₇NO 193.27 Not reported

Analysis :

  • Electron-Withdrawing Groups (EWGs) : The chloro substituent in 4-chloro-N,N-dimethylbenzamide enhances polarity, likely increasing melting points compared to alkyl-substituted analogs .
  • Alkyl vs. Aryl Substituents : Bulky groups like phenylethyl (e.g., Rip-B) reduce solubility in polar solvents but may improve lipid membrane permeability, relevant in drug design .
  • Methoxy Groups : Methoxy substituents (e.g., Rip-B) introduce hydrogen-bonding capacity, affecting crystallization behavior and melting points .

Reactivity Insights :

  • Oxidation Behavior : N,N-Dimethyl amines undergo RuO₄-mediated oxidation, with regioselectivity influenced by substituent steric effects. For instance, acyclic N,N-dimethylbenzylamines show different oxidation patterns compared to cyclic analogs .
  • Steric Effects : The ethyl group in 4-ethyl-N,N-dimethylbenzamide may hinder electrophilic substitution at the para position compared to smaller substituents like methyl.

Key Research Findings

Spectroscopic Characterization

  • NMR Data : Analogs like Rip-B and Rip-D () show distinct ¹H and ¹³C-NMR shifts depending on substituents. For example, aromatic protons in methoxy-substituted benzamides resonate downfield (δ 6.8–7.4 ppm) due to electron-donating effects .
  • Boiling Points : N,N-Dimethylbenzamide (CAS 611-74-5) has a boiling range of 405–418 K under reduced pressure (2.0–2.4 kPa), suggesting moderate volatility for alkyl-substituted benzamides .

Critical Comparison of Structural Analogs

Alkyl vs. Aryl Substitution

  • 4-Ethyl-N,N-Dimethylbenzamide vs. Diethyl groups on the amide nitrogen may further enhance lipophilicity .
  • 4-Methoxy-N-(2-phenylethyl)benzamide : The phenylethyl group introduces π-π stacking interactions, which could enhance binding to aromatic biological targets compared to alkyl-substituted analogs .

Electronic Effects

  • Chloro vs. Methoxy Substituents : Chloro groups (EWG) deactivate the benzene ring, directing electrophilic attacks to meta positions, whereas methoxy groups (EDG) activate the ring for para/ortho substitution .

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